![molecular formula C13H26N2O B4702206 2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide](/img/structure/B4702206.png)
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide
Overview
Description
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide is a chemical compound that is commonly known as Etilevodopa. It is a derivative of Levodopa, which is a medication used to treat Parkinson's disease. Etilevodopa is a prodrug that is converted to Levodopa in the body. It has been used in scientific research to study the mechanism of action of Levodopa and its effects on the body.
Mechanism of Action
Levodopa is converted to dopamine in the brain, which is a neurotransmitter that is involved in movement control. Etilevodopa is converted to Levodopa in the body, which is then converted to dopamine in the brain. This leads to an increase in dopamine levels in the brain, which improves movement control in individuals with Parkinson's disease.
Biochemical and physiological effects:
Etilevodopa has been shown to improve motor function in individuals with Parkinson's disease. It has also been shown to increase dopamine levels in the brain. However, it can also cause side effects such as dyskinesias, which are involuntary movements.
Advantages and Limitations for Lab Experiments
Etilevodopa can be used in lab experiments to study the effects of Levodopa on the body. It can also be used to investigate the pharmacokinetics and pharmacodynamics of Levodopa. However, it is important to note that Etilevodopa is a prodrug that is converted to Levodopa in the body. Therefore, it may not accurately reflect the effects of Levodopa on the body.
Future Directions
1. Investigate the effects of Etilevodopa on neurotransmitter systems other than dopamine.
2. Study the effects of Etilevodopa on non-motor symptoms of Parkinson's disease.
3. Develop new formulations of Etilevodopa that can improve its bioavailability and reduce side effects.
4. Investigate the use of Etilevodopa in combination with other medications for Parkinson's disease.
5. Study the long-term effects of Etilevodopa on individuals with Parkinson's disease.
In conclusion, Etilevodopa is a chemical compound that has been used in scientific research to study the mechanism of action of Levodopa and its effects on the body. It has been shown to improve motor function in individuals with Parkinson's disease, but it can also cause side effects such as dyskinesias. Future research should focus on investigating the effects of Etilevodopa on neurotransmitter systems other than dopamine, developing new formulations of Etilevodopa, and studying the long-term effects of Etilevodopa on individuals with Parkinson's disease.
Scientific Research Applications
Etilevodopa has been used in scientific research to study the mechanism of action of Levodopa and its effects on the body. It has been used to investigate the pharmacokinetics and pharmacodynamics of Levodopa in animal models and humans. It has also been used to study the effects of Levodopa on neurotransmitter systems in the brain.
properties
IUPAC Name |
2-ethyl-N-(1-ethylpiperidin-4-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-11(5-2)13(16)14-12-7-9-15(6-3)10-8-12/h11-12H,4-10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTLWOJYLJILIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1CCN(CC1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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